molecular formula C15H9F6N3O2 B2688440 Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate CAS No. 439094-91-4

Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate

Cat. No.: B2688440
CAS No.: 439094-91-4
M. Wt: 377.246
InChI Key: YCTHSPSUCMFMNH-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate is a heterocyclic compound featuring a fused imidazo-naphthyridine core with two trifluoromethyl (CF₃) groups at positions 2 and 4 and an ethyl ester moiety at position 6. The CF₃ groups enhance metabolic stability and lipophilicity, critical for drug-likeness .

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N3O2/c1-2-26-13(25)9-6-24-11(22-9)4-3-7-8(14(16,17)18)5-10(15(19,20)21)23-12(7)24/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDNQBEMPGWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3C(C=CC2=N1)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. The following sections will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Recent studies have focused on greener synthetic methods that improve yield and reduce environmental impact. For instance, one-pot synthesis techniques have been explored to streamline the process while maintaining high purity levels (95%) and favorable physical properties (melting point: 189 - 191 °C) .

Anticancer Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer activity. Mechanisms of action include:

  • DNA Intercalation : These compounds can intercalate into DNA strands, disrupting replication processes.
  • Topoisomerase Inhibition : They act as inhibitors of topoisomerase I and II enzymes, which are crucial for DNA unwinding during replication .
  • Apoptosis Induction : They promote apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways .

Other Biological Activities

In addition to anticancer effects, this compound has shown potential in various other biological activities:

  • Antimicrobial Activity : Exhibits antibacterial and antifungal properties against a range of pathogens.
  • Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
  • Antiviral Properties : Some studies suggest efficacy against viral infections .

Study 1: Anticancer Efficacy

A study conducted on prostate and breast cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. This study highlighted its potential as a lead compound for developing new anticancer therapies .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections where conventional antibiotics may fail .

The mechanisms underlying the biological activities of this compound are multifaceted:

MechanismDescription
DNA IntercalationDisrupts DNA replication by inserting between base pairs
Topoisomerase InhibitionPrevents DNA unwinding necessary for replication
Apoptosis InductionTriggers programmed cell death via caspase activation
Antimicrobial ActionDisrupts bacterial cell wall synthesis or function

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.

Reaction Conditions Product Notes
1M NaOH, reflux, 4–6 hours 2,4-Bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a] naphthyridine-8-carboxylic acidYields >90% under optimized conditions .
HCl (conc.), 80°C, 2 hoursSame carboxylic acidLower yield (~70%) due to side reactions.

Reduction of the Dihydroimidazo Ring

The partially saturated 4a,10a-dihydroimidazo ring can undergo further reduction to form a fully saturated tetracyclic system, enhancing stability or altering pharmacological properties.

Reagent Conditions Product Outcome
H₂, Pd/C (10% wt) Ethanol, 50 psi, 6 hoursEthyl 2,4-bis(trifluoromethyl)-1,2,3,4,4a,10a-hexahydroimidazo[1,2-a] naphthyridine-8-carboxylateSelective reduction of C4a-C10a double bond .
NaBH₄, MeOH 0°C, 1 hourPartial reduction with mixed stereochemistryLimited utility due to poor selectivity.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic system (due to -CF₃ groups) resists conventional EAS but may undergo directed metallation or halogenation at specific positions.

Reagent Conditions Product Mechanism
LDA, -78°C, THF Quenched with D₂ODeuteration at C5 or C7 positionsDirected ortho-metallation .
NBS, AIBN, CCl₄ Reflux, 12 hoursBromination at C3 (minor) or C5 (major)Radical-mediated pathway .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution, enabling the synthesis of amides or hydrazides for drug-discovery applications.

Nucleophile Conditions Product Yield
NH₂NH₂, EtOH Reflux, 8 hours2,4-Bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a] naphthyridine-8-carbohydrazide 85% isolated yield .
Benzylamine, DCC, DMAPRT, 12 hoursCorresponding benzylamideRequires coupling agents for activation.

Oxidation of the Dihydroimidazo Ring

Controlled oxidation converts the dihydroimidazo ring to a fully aromatic system, altering electronic properties.

Reagent Conditions Product Outcome
DDQ, CH₂Cl₂ RT, 3 hoursEthyl 2,4-bis(trifluoromethyl)imidazo[1,2-a] naphthyridine-8-carboxylateQuantitative dehydrogenation .
MnO₂, toluene Reflux, 6 hoursSame aromatic productSlower kinetics compared to DDQ.

Cross-Coupling Reactions

The trifluoromethyl groups and aromatic system may enable Suzuki-Miyaura or Ullmann-type couplings, though limited examples exist for this specific compound.

Reaction Type Catalyst Substrate Product
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Phenylboronic acidC5-arylated derivative
Ullmann Coupling CuI, 1,10-phenanthroline4-IodobenzonitrileC7-cyanoaryl adduct

Key Challenges and Research Gaps

  • Limited literature on regioselective functionalization of the imidazo[1,2-a] naphthyridine core.

  • Trifluoromethyl groups hinder conventional aromatic substitution, necessitating innovative strategies for derivatization.

  • Mechanistic studies on reduction/oxidation pathways remain sparse .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Imidazo-Naphthyridine Derivatives

Compound Name Substituents Core Saturation Biological Activity Synthesis Route
Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate 2-CF₃, 4-CF₃, 8-COOEt 4a,10a-dihydro Antiviral (HCV) Hydrolysis of ethyl ester precursor
10-Methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile 10-OCH₃, 4-CN Fully aromatic Antibacterial Condensation of 2-chloroquinoline-3-carbaldehyde with hetarylacetonitriles
2-Acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile p-Cl-C₆H₄, 7-OCH₃, 2-NHAc Pyran-fused aromatic Antimicrobial Acetylation of naphthopyran derivatives

Key Observations:

  • Core Saturation: The target compound’s 4a,10a-dihydro configuration reduces aromaticity compared to fully aromatic analogs like 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile. This likely impacts π-stacking interactions and solubility .
  • Biological Targets: While the target compound is designed for HCV inhibition, structurally related naphthopyran derivatives (e.g., 2-acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile) exhibit antimicrobial activity, highlighting scaffold versatility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h) Target Affinity (IC₅₀, nM)
Target Compound 3.2 0.08 4.5 HCV NS5B: 12
10-Methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile 2.1 0.12 2.8 E. coli MIC: 8 µg/mL
Naphthopyranopyrimidine derivatives (e.g., Compound 5 ) 2.8 0.15 3.2 S. aureus MIC: 16 µg/mL

Analysis:

  • The target compound’s higher LogP (3.2 vs. 2.1–2.8) reflects enhanced lipophilicity from CF₃ groups, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Antimicrobial naphthopyran derivatives (e.g., Compound 5) show moderate solubility but lack the trifluoromethyl-driven metabolic stability seen in the target compound .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step protocols involving cyclization, trifluoromethylation, and esterification. Optimize parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights a one-pot two-step reaction for analogous imidazo[1,2-a]pyridine derivatives, achieving 51% yield under controlled conditions . Computational tools like quantum chemical reaction path searches (as in ) can predict optimal intermediates and transition states .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and hydrogenation states. For example, provides detailed δ values for analogous compounds (e.g., 1H NMR: δ 1.35–4.30 ppm for alkyl/ester groups; 13C NMR: δ 115–165 ppm for aromatic carbons) .
  • HRMS : Validate molecular weight (e.g., HRMS (ESI) m/z calc. for C₁₈H₁₆N₃O₅: 366.1092; found: 366.1095 ).
  • IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).

Q. How can researchers ensure batch-to-batch consistency during synthesis?

  • Methodology : Implement in-process controls (IPC) such as TLC/HPLC monitoring. Use standardized purification methods (e.g., column chromatography with gradients of ethyl acetate/hexane). classifies separation technologies (e.g., membrane filtration) under RDF2050104 for scalable purification .

Advanced Research Questions

Q. How can computational modeling accelerate the design of novel derivatives or improve reaction efficiency?

  • Methodology : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. ’s ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% . For example, simulate the trifluoromethyl group’s electronic effects on ring strain or regioselectivity.

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts or spectral mismatches)?

  • Methodology :

  • Cross-validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.
  • Isotopic labeling : Trace reaction mechanisms (e.g., 18O labeling for ester hydrolysis pathways).
  • Re-analysis of synthetic intermediates : emphasizes impurity profiling (e.g., HRMS for byproduct identification in pharmaceutical analogs) .

Q. How do steric and electronic effects of the bis(trifluoromethyl) groups influence reactivity or stability?

  • Methodology :

  • Kinetic studies : Compare reaction rates with mono-trifluoromethyl analogs under identical conditions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C for similar fluorinated heterocycles ).
  • Electrochemical profiling : Evaluate redox behavior via cyclic voltammetry to correlate with electron-withdrawing effects.

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